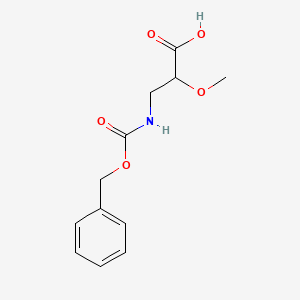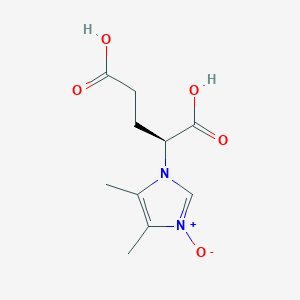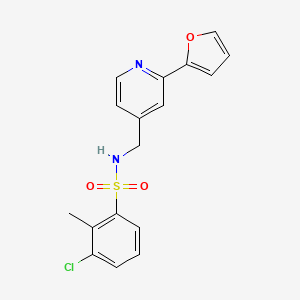
3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, and its unique chemical structure has made it an attractive target for drug discovery research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The compound 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide plays a significant role in the field of chemical synthesis. It is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating complex molecular structures. For instance, the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates involved the direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine, showcasing the compound's reactivity and potential in generating novel chemical entities with diverse applications (Bencková & Krutošíková, 1999).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the compound has shown significance in the development of CCR5 antagonists, which are explored for their potential in preventing HIV-1 infection. This highlights its importance in the discovery and development of new therapeutic agents, providing a foundation for the synthesis of small molecular antagonists aimed at treating serious conditions (Cheng De-ju, 2015).
Material Science and Catalysis
Furthermore, this compound finds applications in material science and catalysis, where its derivatives are investigated for their roles in various catalytic processes. This includes the study of their binding energies, adsorption behaviors, and inhibition efficiencies on metal surfaces, providing valuable insights into the development of corrosion inhibitors and the exploration of their molecular dynamics and quantum chemical properties (Kaya et al., 2016).
Propiedades
IUPAC Name |
3-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-12-14(18)4-2-6-17(12)24(21,22)20-11-13-7-8-19-15(10-13)16-5-3-9-23-16/h2-10,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHGIHYNCHSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



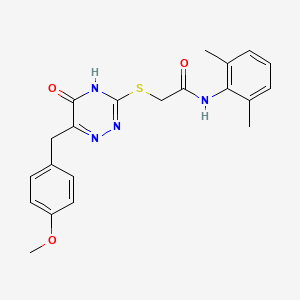
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
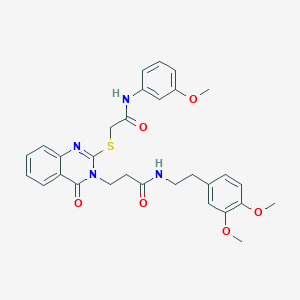
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
